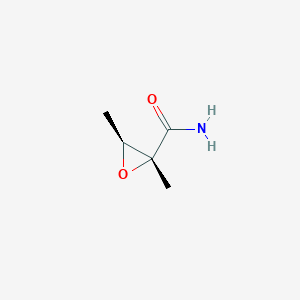
Oxiranecarboxamide, 2,3-dimethyl-, (2R,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranecarboxamide, 2,3-dimethyl-, (2R,3S)- is a chemical compound with the molecular formula C5H9NO2. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its stereochemistry, with the (2R,3S) configuration indicating the specific spatial arrangement of its atoms .
Preparation Methods
The synthesis of Oxiranecarboxamide, 2,3-dimethyl-, (2R,3S)- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the epoxidation of a suitable alkene precursor using peracids or other oxidizing agents. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Oxiranecarboxamide, 2,3-dimethyl-, (2R,3S)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the opening of the epoxide ring and formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the electrophilic carbon atoms in the epoxide ring, leading to ring-opening and formation of substituted products
Scientific Research Applications
Oxiranecarboxamide, 2,3-dimethyl-, (2R,3S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is employed in the production of polymers and other materials due to its reactive epoxide group
Mechanism of Action
The mechanism of action of Oxiranecarboxamide, 2,3-dimethyl-, (2R,3S)- involves its reactive epoxide ring, which can interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This reactivity underlies its use in studying enzyme mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
Oxiranecarboxamide, 2,3-dimethyl-, (2R,3S)- can be compared with other similar compounds such as:
2,3-Dimethyl-2-oxiranecarboxamide (without stereochemistry): This compound lacks the specific (2R,3S) configuration, which can affect its reactivity and interactions.
2,3-Dimethyl-2-oxiranecarboxamide (2R,3R): The different stereochemistry (2R,3R) can lead to variations in its chemical behavior and biological activity.
3-Phenyl-2-oxiranecarboxamide: The presence of a phenyl group introduces additional steric and electronic effects, influencing its reactivity and applications
Oxiranecarboxamide, 2,3-dimethyl-, (2R,3S)- stands out due to its specific stereochemistry, which can significantly impact its chemical and biological properties.
Properties
CAS No. |
200356-05-4 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(2R,3S)-2,3-dimethyloxirane-2-carboxamide |
InChI |
InChI=1S/C5H9NO2/c1-3-5(2,8-3)4(6)7/h3H,1-2H3,(H2,6,7)/t3-,5+/m0/s1 |
InChI Key |
SOPDPQJZGOBSCB-WVZVXSGGSA-N |
Isomeric SMILES |
C[C@H]1[C@](O1)(C)C(=O)N |
Canonical SMILES |
CC1C(O1)(C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


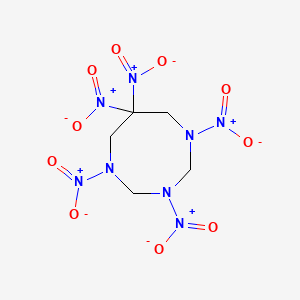
methylidene}hydrazinyl)pyrazine](/img/structure/B12582974.png)
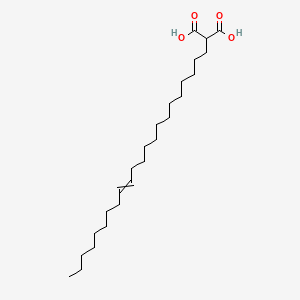
![Benzenemethanamine, alpha-methyl-N-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-, (alphaR)-](/img/structure/B12582985.png)
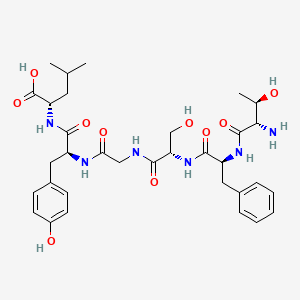
![6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12582993.png)
![[(3R)-1-butanoylpiperidin-3-yl]methyl butanoate](/img/structure/B12583002.png)
![Acetamide,N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12583011.png)

![2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12583039.png)
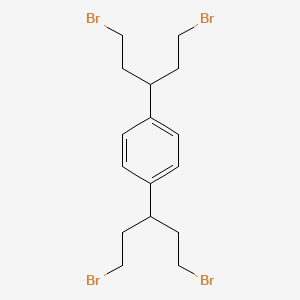
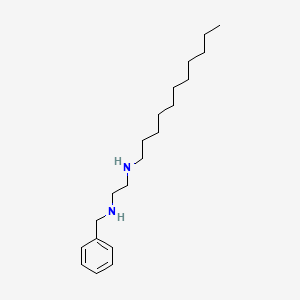
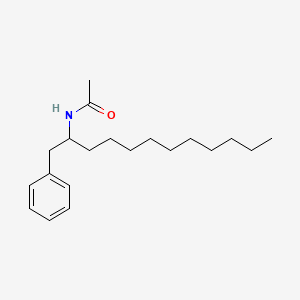
![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12583064.png)
